Trioctylaluminum

Catalog No.
S1513702
CAS No.
1070-00-4
M.F
C24H51Al
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylaluminum

CAS Number

1070-00-4

Product Name

Trioctylaluminum

IUPAC Name

trioctylalumane

Molecular Formula

C24H51Al

Molecular Weight

366.6 g/mol

InChI

InChI=1S/3C8H17.Al/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3;

InChI Key

LFXVBWRMVZPLFK-UHFFFAOYSA-N

SMILES

CCCCCCCC[Al](CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCC[Al](CCCCCCCC)CCCCCCCC

The exact mass of the compound Trioctylaluminum is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trioctylaluminum (TnOA or TOA) is a long-chain trialkylaluminum compound primarily utilized as a specialized co-catalyst and alkylating agent in Ziegler-Natta and metallocene polymerization workflows. Unlike shorter-chain analogs, TnOA features three eight-carbon alkyl chains bonded to a central aluminum atom, which imparts a significantly lower vapor pressure, distinct steric bulk, and milder reducing characteristics [1]. Supplied typically as a neat liquid or a 25 wt.% solution in aliphatic hydrocarbons (e.g., hexanes or heptane), it is highly soluble in non-polar solvents while remaining pyrophoric, necessitating strict inert-gas handling protocols . For industrial procurement, TnOA is prioritized when standard activators fail to provide the required kinetic control, polymer molecular weight, or catalyst stability at elevated temperatures [2].

Substituting Trioctylaluminum (TnOA) with more common, shorter-chain alkylaluminums like Triethylaluminum (TEA) or Triisobutylaluminum (TiBA) fundamentally alters polymerization kinetics and final material properties [1]. TEA possesses a high reducing power that frequently leads to the over-reduction of active titanium species (e.g., converting Ti3+ to inactive lower oxidation states) at temperatures above 60°C, causing premature catalyst deactivation [2]. Furthermore, the smaller steric profile of TEA and TiBA accelerates reaction initiation, which can result in aggressive particle fragmentation and altered settled bulk densities that may foul gas-phase reactors [1]. Consequently, substituting TnOA with TEA in advanced polyolefin synthesis typically results in a drastic reduction in polymer molecular weight and broader molecular weight distributions, rendering the final resin unsuitable for high-performance applications [1].

Prevention of Catalyst Over-Reduction at Elevated Temperatures

Electron Spin Resonance (ESR) studies demonstrate that the choice of aluminum alkyl dictates the stability of the active Ti3+ species in Ziegler-Natta catalysts. While Triethylaluminum (TEA) exhibits high initial activity, its strong reducing power causes over-reduction of the catalyst at 70°C, leading to a sharp decline in polymerization activity [1]. In contrast, Trioctylaluminum (TnOA) provides a milder reduction environment, stabilizing the Ti3+ active sites and maintaining catalytic activity at elevated temperatures, particularly during ethylene/1-hexene copolymerization where TEA suffers severe activity drops[1].

Evidence DimensionRetention of catalytic activity during copolymerization vs homopolymerization
Target Compound DataTnOA exhibits only a slight decrease in catalytic activity
Comparator Or BaselineTEA catalytic activity drops significantly from 776 to 484 kg PE/g Ti·h
Quantified DifferenceTnOA maintains baseline activity levels, whereas TEA suffers a ~37% reduction in activity under identical conditions
ConditionsEthylene/1-hexene copolymerization, Ti-based Ziegler-Natta catalyst, 70°C

Procuring TnOA allows manufacturers to operate polymerizations at higher temperatures without sacrificing catalyst lifetime or yield.

Enhancement of Polymer Molecular Weight and Distribution Control

The steric bulk and milder reactivity of Trioctylaluminum significantly influence chain transfer mechanisms during gas-phase propylene polymerization. Head-to-head evaluations using postphthalate supported Ziegler-Natta catalysts reveal that TnOA produces polymers with a much higher molecular weight compared to TEA [1]. Additionally, TnOA yields a mildly narrower molecular weight distribution, which is critical for achieving specific mechanical properties in the final plastic part [1].

Evidence DimensionFinal polymer molecular weight (Mw) and distribution (MWD)
Target Compound DataProduces much higher overall molecular weight with a narrower MWD
Comparator Or BaselineTEA produces lower molecular weight polymer with a broader MWD
Quantified DifferenceTnOA shifts the molecular weight distribution to higher values while narrowing the polydispersity relative to TEA
ConditionsGas-phase propylene polymerization, postphthalate Ziegler-Natta catalyst

Buyers targeting high-strength or specialized high-molecular-weight polyolefin grades must select TnOA over TEA to meet stringent mechanical specifications.

Modulation of Reaction Initiation and Powder Morphology

The initiation kinetics of a polymerization reaction directly impact the morphology of the resulting polymer powder. Because TnOA has a larger alkyl chain, its diffusion and activation rates are slower than those of short-chain alkylaluminums. This results in a much milder reaction initiation compared to TEA or Triisobutylaluminum (TiBA) [1]. Consequently, the use of TnOA prevents aggressive early-stage particle fragmentation, leading to overall lower settled bulk densities of the final polymer powder [1].

Evidence DimensionPolymerization initiation rate and settled bulk density
Target Compound DataMilder reaction initiation resulting in lower settled bulk densities
Comparator Or BaselineTEA and TiBA exhibit harsher, faster initiation leading to higher bulk densities
Quantified DifferenceTnOA provides a controlled, gradual initiation phase absent in TEA/TiBA systems, altering final powder metrics
ConditionsGas-phase propylene polymerization, evaluating powder morphology

Controlled initiation is crucial for preventing reactor fouling and managing thermal runaway at the catalyst particle level during industrial scale-up.

Dimer Dissociation Thermodynamics and Steric Profile

In solution, trialkylaluminums exist in an equilibrium between monomeric and dimeric forms, which dictates their availability to activate catalyst sites. The heat of dissociation for the TnOA dimer is approximately 14.68 kcal/mol, with an entropy of dissociation of 33.76 cal·K−1 [1]. The extended octyl chains provide significant steric bulk, which not only lowers the vapor pressure for safer handling compared to trimethylaluminum (TMA) but also structurally limits the rate at which the monomeric aluminum species can coordinate with complex, sterically hindered transition metal centers[1].

Evidence DimensionHeat of dimer dissociation
Target Compound Data14.68 ± 0.12 kcal/mol for TnOA
Comparator Or Baseline15.41 ± 0.20 kcal/mol for Tri-n-propylaluminum (TnPA)
Quantified DifferenceTnOA requires ~0.73 kcal/mol less energy for dimer dissociation than TnPA, though its larger steric bulk dominates its coordination kinetics
ConditionsNeat liquid alkyls and hexadecane solutions over wide temperature ranges

Understanding the specific dissociation thermodynamics of TnOA allows process engineers to accurately model catalyst activation rates and optimize dosing in continuous reactors.

High-Molecular-Weight Polyolefin Production

Due to its ability to prevent over-reduction of Ti3+ sites and limit chain transfer reactions, TnOA is the co-catalyst of choice for synthesizing ultra-high-molecular-weight polyethylene (UHMWPE) and high-Mw polypropylene grades [1].

High-Temperature Ziegler-Natta Copolymerization

In processes requiring elevated temperatures (e.g., 70°C) where standard activators like TEA cause rapid catalyst deactivation, TnOA maintains active site stability, ensuring consistent yields in ethylene/1-hexene copolymerizations[2].

Controlled-Morphology Gas-Phase Polymerization

For gas-phase reactors prone to fouling from aggressive particle fragmentation, TnOA's milder initiation kinetics provide superior control over polymer powder morphology and settled bulk density[1].

Mixed Co-Catalyst Systems for Tunable Activity

TnOA is frequently blended with TEA (e.g., TEA+TnOA mixtures) to balance the high initial activity of TEA with the long-term thermal stability and molecular weight enhancement provided by TnOA, optimizing overall reactor throughput [2].

Physical Description

Liquid

Color/Form

Colorless liquid

Density

Density 0.8336 g/mL at 25 °C

Melting Point

-40 °C

UNII

117MK64E7A

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1070-00-4

Wikipedia

Trioctylaluminum

Methods of Manufacturing

Reaction between octene and isobutylaluminum.
REACTION OF ALUMINUM, HYDROGEN, & N-OCTENE BY THE ZEIGLER CATALYZED PROCESS.
The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/

General Manufacturing Information

Aluminum, trioctyl-: ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

Explore Compound Types